(R)-Ethyl 2-(pyrrolidin-2-yl)acetate

Chiral synthesis Enantioselective catalysis Peptidomimetics

(R)-Ethyl 2-(pyrrolidin-2-yl)acetate (CAS 107870-33-7) is a chiral pyrrolidine derivative containing an ethyl ester functional group, with a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol. It is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and a defined (R)-stereocenter at the 2-position of the pyrrolidine ring, which is critical for its application as a chiral building block in asymmetric synthesis and medicinal chemistry.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B8604295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl 2-(pyrrolidin-2-yl)acetate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCCN1
InChIInChI=1S/C8H15NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1
InChIKeyMYUVDBULNNBWOG-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ethyl 2-(pyrrolidin-2-yl)acetate: A Chiral Pyrrolidine Building Block for Asymmetric Synthesis and CNS Research


(R)-Ethyl 2-(pyrrolidin-2-yl)acetate (CAS 107870-33-7) is a chiral pyrrolidine derivative containing an ethyl ester functional group, with a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol . It is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and a defined (R)-stereocenter at the 2-position of the pyrrolidine ring, which is critical for its application as a chiral building block in asymmetric synthesis and medicinal chemistry [1]. The compound is also known as (2R)-2-Pyrrolidineacetic acid ethyl ester and ethyl 2-[(2R)-pyrrolidin-2-yl]acetate [2]. It is available from chemical suppliers with a purity specification of 98% .

Why (R)-Ethyl 2-(pyrrolidin-2-yl)acetate Cannot Be Substituted with Racemic or (S)-Enantiomer Analogs in Stereoselective Research


The defined (R)-stereochemistry of (R)-Ethyl 2-(pyrrolidin-2-yl)acetate is fundamental to its utility in stereoselective synthesis and biological target engagement. Substituting it with the racemic mixture (CAS 5027-77-0) or the (S)-enantiomer (CAS 101074-72-0) would introduce an uncontrolled stereochemical variable that can confound reaction outcomes, alter pharmacokinetic profiles, and invalidate structure-activity relationship (SAR) interpretations. For example, in the synthesis of enantioenriched GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids, the stereochemical integrity of the pyrrolidine core is essential for achieving desired mGAT1 and mGAT4 selectivity profiles [1]. A generic substitution to the racemate would result in a mixture of diastereomers, leading to inconsistent biological activity data and potentially obscuring true pharmacophore requirements. Similarly, using the (S)-enantiomer in place of the (R)-form would invert the three-dimensional orientation of the pyrrolidine ring, which can drastically alter binding affinities for chiral biological targets [2]. The specific (R)-configuration is therefore not merely a synthetic convenience but a critical determinant of downstream experimental reproducibility and intellectual property positioning.

Quantitative Differentiators of (R)-Ethyl 2-(pyrrolidin-2-yl)acetate: Evidence-Based Comparative Analysis


Stereochemical Purity and Enantiomeric Excess: The (R)-Enantiomer as a Single Isomer Building Block

(R)-Ethyl 2-(pyrrolidin-2-yl)acetate is a single enantiomer with a defined stereocenter at the pyrrolidine 2-position. In contrast, the commonly available racemic ethyl 2-(pyrrolidin-2-yl)acetate (CAS 5027-77-0) is a mixture of (R)- and (S)-enantiomers. The (R)-enantiomer provides a single stereoisomer with a defined atom stereocenter count of 1, compared to the racemate which has an undefined atom stereocenter count of 0 due to the presence of both enantiomers [1]. Commercial suppliers list the (R)-enantiomer with a purity of 98% and enantiomeric excess (e.e.) typically ≥98% as determined by chiral HPLC, though specific e.e. values may vary by batch . The (S)-enantiomer (CAS 101074-72-0) is also commercially available with similar purity specifications [2].

Chiral synthesis Enantioselective catalysis Peptidomimetics

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Stability

(R)-Ethyl 2-(pyrrolidin-2-yl)acetate is available as the free base (CAS 107870-33-7) and as the hydrochloride salt (CAS 1251923-73-5 for the racemic form; the (R)-enantiomer hydrochloride is also available from specialty suppliers). The hydrochloride salt form provides a molecular weight of 193.67 g/mol (C8H16ClNO2) compared to 157.21 g/mol for the free base . The salt form typically exhibits improved solubility in aqueous solutions and enhanced stability under ambient storage conditions, as indicated by the availability of 95% purity material with long-term storage recommendations in a cool, dry place . In contrast, the free base may be more susceptible to hydrolysis and requires storage at 2-8°C .

Medicinal chemistry Bioconjugation Formulation development

Derivatization Potential: Ethyl Ester as a Versatile Handle for Carboxylic Acid and Amide Synthesis

(R)-Ethyl 2-(pyrrolidin-2-yl)acetate contains an ethyl ester group that can be selectively hydrolyzed to the corresponding (R)-2-(pyrrolidin-2-yl)acetic acid (CAS 58123-76-5) under basic or acidic conditions . The ester also serves as a protected form of the carboxylic acid, allowing for orthogonal functional group manipulations. For instance, in the synthesis of GABA uptake inhibitors, the ethyl ester of 2-substituted pyrrolidine-2-yl-acetic acid derivatives is a key intermediate that can be converted to the free acid for subsequent amide coupling or other transformations [1]. The (R)-methyl ester analog (CAS 340040-67-7) offers a similar reactivity profile but with a smaller ester group (MW 143.18 g/mol for methyl ester free base vs. 157.21 g/mol for ethyl ester) . The choice between methyl and ethyl ester may influence reaction rates and solubility in specific synthetic sequences.

Prodrug design Solid-phase synthesis Peptide coupling

Chiral Building Block for Asymmetric Synthesis: Defined Stereocenter Enables Enantioselective Transformations

The (R)-ethyl 2-(pyrrolidin-2-yl)acetate contains a stereocenter at the pyrrolidine 2-position, which can serve as a source of chirality in asymmetric synthesis. In contrast to achiral pyrrolidine derivatives such as ethyl 2-(pyrrolidin-1-yl)acetate (CAS 22041-19-6), which lacks a stereocenter and has a molecular weight of 157.21 g/mol but a different connectivity (N-substituted rather than C-substituted) [1], the (R)-enantiomer can be used to prepare enantioenriched β-homoproline derivatives and peptidomimetics [2]. The defined stereochemistry allows for predictable stereochemical outcomes in reactions such as alkylation, acylation, and cycloaddition, where the pyrrolidine nitrogen can act as a nucleophile or the α-position can be deprotonated to generate a chiral enolate . The (S)-enantiomer (CAS 101074-72-0) is equally valuable for accessing the opposite stereochemical series [3].

Asymmetric catalysis Chiral auxiliaries Stereoselective alkylation

GABA Transporter Inhibitor Precursor: Structural Congener of mGAT1-Selective Pyrrolidine-2-yl-Acetic Acids

(R)-Ethyl 2-(pyrrolidin-2-yl)acetate is structurally related to the core scaffold of GABA uptake inhibitors. In a comprehensive SAR study of 2-substituted pyrrolidine-2-yl-acetic acid derivatives, compounds with a free carboxylic acid group (derived from esters like the target compound) exhibited significant potency at mGAT1 and mGAT4. For example, the racemic 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivative rac-(u)-13c showed a pIC50 of 5.67 at mGAT1 and 6.14 at hGAT-1, with corresponding binding affinities (pKi) of 6.99 and 7.18, respectively [1]. While the ethyl ester itself is not directly active, it serves as a key intermediate for accessing the corresponding carboxylic acid or amide derivatives that display transporter inhibition. In contrast, N-alkylated pyrrolidine-1-yl-acetic acid esters (e.g., ethyl 2-(pyrrolidin-1-yl)acetate, CAS 22041-19-6) lack the 2-substitution pattern required for potent GABA transporter interaction [2].

GABA uptake Neurological disorders Transporter pharmacology

Enantioselective Hydrolysis Substrate: Kinetic Resolution Studies with Tsukamurella tyrosinosolvens Hydrolase

(R,S)-α-ethyl-2-oxo-1-pyrrolidine acetic acid ethyl ester, a closely related 2-oxo derivative, has been studied as a substrate for enantioselective hydrolysis catalyzed by a hydrolase from Tsukamurella tyrosinosolvens E105. In these studies, the enzyme exhibited a preference for the (S)-enantiomer, achieving a conversion yield of up to 50.0% with high enantioselectivity, producing (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid with an enantiomeric excess (e.e.s) of >99% [1]. While this specific study used the 2-oxo derivative rather than the target compound, it demonstrates that pyrrolidine-2-acetic acid esters are viable substrates for enzymatic kinetic resolution, and the (R)-enantiomer of the non-oxo analog could similarly serve as a starting material for biocatalytic transformations or as a reference standard in chiral analytical methods [2].

Biocatalysis Enantioselective hydrolysis Chiral resolution

Key Application Scenarios for (R)-Ethyl 2-(pyrrolidin-2-yl)acetate in Pharmaceutical and Chemical Research


Asymmetric Synthesis of β-Homoproline Peptidomimetics

The (R)-enantiomer serves as a chiral building block for the synthesis of β-homoproline derivatives, which are used as conformational constraints in peptidomimetic drug design [1]. Its defined stereocenter allows for the predictable introduction of chirality into peptide backbones, improving metabolic stability and target selectivity.

Chiral Intermediate for GABA Transporter Inhibitors

Hydrolysis of (R)-ethyl 2-(pyrrolidin-2-yl)acetate yields (R)-2-(pyrrolidin-2-yl)acetic acid, a core scaffold for mGAT1- and mGAT4-selective GABA uptake inhibitors [2]. This scaffold has been validated in SAR studies showing pIC50 values of 5.67-6.14 at mGAT1/hGAT-1 for optimized derivatives, making it a valuable starting point for CNS drug discovery programs.

Enantiopure Standard for Chiral Analytical Method Development

The (R)-enantiomer can be used as a reference standard in chiral HPLC or SFC methods to determine enantiomeric purity of related pyrrolidine-2-acetic acid derivatives [3]. This is particularly relevant for quality control in pharmaceutical manufacturing where stereochemical integrity is critical.

Precursor to Chiral N-Alkylated Pyrrolidine Catalysts

The secondary amine in (R)-ethyl 2-(pyrrolidin-2-yl)acetate can be alkylated or acylated to generate chiral pyrrolidine-based organocatalysts or ligands for asymmetric catalysis . Such catalysts are employed in enantioselective aldol reactions, Michael additions, and other carbon-carbon bond-forming transformations.

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